molecular formula C7H4BrF2I B2814107 2,4-Difluoro-5-iodobenzyl bromide CAS No. 2022670-54-6

2,4-Difluoro-5-iodobenzyl bromide

Cat. No.: B2814107
CAS No.: 2022670-54-6
M. Wt: 332.914
InChI Key: LGULFMXWOOKKCQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I and a molecular weight of 332.91 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of fluorine and iodine atoms on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and functional groups.

Scientific Research Applications

2,4-Difluoro-5-iodobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.

    Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.

    Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Future Directions

The future directions of 2,4-Difluoro-5-iodobenzyl bromide are not specified in the searched resources. Its use will likely continue to be in the field of research, contributing to the synthesis of new compounds and the study of organic reactions .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .

Mode of Action

The mode of action of 2,4-Difluoro-5-iodobenzyl bromide is likely related to its reactivity as a halogenated compound. The bromide group can act as a leaving group, allowing nucleophilic substitution reactions to occur . This property is often exploited in organic synthesis to create new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-iodobenzyl bromide typically involves the bromination of 2,4-difluoro-5-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkynes, are used under inert atmosphere conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Cross-Coupling Reactions: Biaryl compounds and alkynyl derivatives.

    Oxidation and Reduction: Benzaldehyde, benzoic acid, and benzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl bromide
  • 2,4-Difluoro-5-chlorobenzyl bromide
  • 2,4-Difluoro-5-bromobenzyl bromide

Comparison

2,4-Difluoro-5-iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns compared to other halogenated benzyl bromides. The iodine atom allows for efficient cross-coupling reactions, while the bromine atom facilitates nucleophilic substitution. The presence of fluorine atoms further enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGULFMXWOOKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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